Asp-gly

Descripción general

Descripción

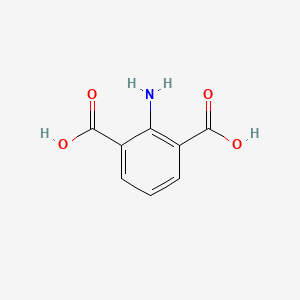

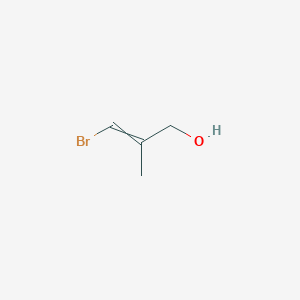

Aspartylglycine, commonly referred to as Asp-gly, is a dipeptide composed of aspartic acid and glycine. It is a fundamental building block in peptide chemistry and plays a crucial role in various biological processes. Aspartylglycine is often used in peptide synthesis and has significant applications in biochemistry and molecular biology.

Mecanismo De Acción

Target of Action

Asp-Gly, also known as (S)-3-Amino-4-((carboxymethyl)amino)-4-oxobutanoic acid, has been found to interact with the enzyme Acetyl-CoA Carboxylase (ACCase) in certain plants . ACCase plays a crucial role in fatty acid synthesis, which is a vital process in the formation of cellular membranes and other essential components .

Mode of Action

The this compound compound interacts with ACCase through a substitution mechanism. A novel substitution (Asp-2078-Glu) in ACCase has been detected as the main target-site resistance mechanisms in certain plant populations . This mutation confers resistance to several ACCase inhibitors by reducing the binding affinity between them and the ACCase protein .

Biochemical Pathways

The interaction of this compound with ACCase affects the fatty acid synthesis pathway. ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, which is the first step in fatty acid synthesis . By interacting with ACCase, this compound can potentially influence the production of fatty acids and, consequently, the formation of cellular membranes and other essential components.

Pharmacokinetics

Peptides like this compound are known to be less immunogenic and more economical than biologics while offering greater safety, selectivity, efficacy, and specificity than small molecule drugs . They can be synthesized chemically or fabricated using recombinant DNA techniques .

Result of Action

The primary result of this compound’s action is the alteration of ACCase’s function, leading to changes in fatty acid synthesis. This can have significant effects on the growth and development of organisms, particularly those that rely heavily on fatty acids for various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, Gly plays a critical role in the osmoregulation of fishes and shellfishes, responding to environmental stress . Moreover, the presence of other amino acids, such as Glu and Gln, can enhance the effects of this compound, improving growth, intestinal development, innate and adaptive immune responses, skeletal muscle development, ammonia removal, and the endocrine status .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aspartylglycine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The N-terminal amino acid (aspartic acid) is then coupled to the glycine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of aspartylglycine involves large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often employing automated peptide synthesizers. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc) for the amino group and tert-butyl (tBu) for the carboxyl group, ensures selective reactions and minimizes side reactions .

Análisis De Reacciones Químicas

Types of Reactions

Aspartylglycine undergoes various chemical reactions, including:

Hydrolysis: The peptide bond between aspartic acid and glycine can be hydrolyzed under acidic or basic conditions, resulting in the formation of free amino acids.

Isomerization: Aspartic acid residues can undergo isomerization to form isoaspartic acid, which can impact the stability and function of peptides.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

Isomerization: Can occur spontaneously under physiological conditions or be induced by heat and pH changes.

Oxidation: Often involves reactive oxygen species such as hydrogen peroxide (H2O2) or metal-catalyzed oxidation systems.

Major Products Formed

Hydrolysis: Aspartic acid and glycine.

Isomerization: Isoaspartylglycine.

Oxidation: Oxidized aspartylglycine derivatives.

Aplicaciones Científicas De Investigación

Aspartylglycine has numerous applications in scientific research:

Biochemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Molecular Biology: Employed in the synthesis of peptide-based drugs and as a substrate in enzymatic assays.

Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations.

Comparación Con Compuestos Similares

Aspartylglycine can be compared with other dipeptides such as:

Aspartylphenylalanine: Similar in structure but contains phenylalanine instead of glycine, leading to different biochemical properties.

Glycylglycine: Composed of two glycine residues, lacking the acidic side chain of aspartic acid, resulting in different reactivity and stability.

Aspartylserine: Contains serine instead of glycine, which introduces a hydroxyl group, affecting its chemical behavior and interactions.

Aspartylglycine is unique due to its specific combination of aspartic acid and glycine, which imparts distinct chemical and biological properties. Its ability to undergo isomerization and oxidation, as well as its role in calcium binding, sets it apart from other dipeptides.

Propiedades

IUPAC Name |

3-amino-4-(carboxymethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-3(1-4(9)10)6(13)8-2-5(11)12/h3H,1-2,7H2,(H,8,13)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFNSBBHKSZXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3790-51-0 | |

| Record name | NSC186907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)

![Benzo[b]thiophen-5-amine](/img/structure/B1267150.png)